Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate
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Overview
Description
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of methyl aziridine-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the aziridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can undergo substitution reactions at the 4-chlorophenyl group, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, and thiols are commonly used in nucleophilic ring-opening reactions.
Solvents: Organic solvents such as acetonitrile and tetrahydrofuran (THF) are often used.
Catalysts: Lewis acids like zinc chloride can be used to facilitate ring-opening reactions.
Major Products Formed
Aziridine Ring-Opened Products: Depending on the nucleophile used, the major products can include amines, alcohols, or thiol derivatives.
Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in protein folding and are potential targets for cancer therapy.
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzyme activity. This is particularly relevant in the context of PDIs, where the compound can inhibit these enzymes by forming covalent bonds with their active site thiol groups .
Comparison with Similar Compounds
Similar Compounds
Methyl aziridine-2-carboxylate: Lacks the 4-chlorophenyl group, making it less reactive towards certain nucleophiles.
Aziridine-2-carboxamide: Another aziridine derivative with different functional groups, used in medicinal chemistry for its lower toxicity.
Uniqueness
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and potential as a building block in the synthesis of biologically active compounds. Its ability to selectively alkylate thiol groups in proteins makes it a valuable tool in biochemical research and drug development .
Properties
CAS No. |
933453-53-3 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 1-(4-chlorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
InChI Key |
LISSBMTZNHZBLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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